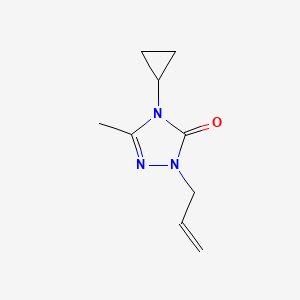

4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

4-cyclopropyl-5-methyl-2-prop-2-enyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-6-11-9(13)12(7(2)10-11)8-4-5-8/h3,8H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQGNQYIKZRRRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2CC2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

A common approach to 1,2,4-triazol-5-ones involves cyclizing thiosemicarbazides under acidic or oxidative conditions. For the target compound, this method requires:

- Synthesis of 1-cyclopropyl-2-methylthiosemicarbazide via reaction of cyclopropylamine with methyl isothiocyanate.

- Allylation at the terminal nitrogen using allyl bromide in the presence of a base (e.g., K₂CO₃).

- Cyclization with acetic anhydride or polyphosphoric acid to form the triazolone ring.

Representative Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Allylation | Allyl bromide, K₂CO₃, DMF | 80°C | 6 h | 65–70% |

| Cyclization | Acetic anhydride, reflux | 110°C | 4 h | 55–60% |

This method is limited by moderate yields due to competing side reactions, such as over-alkylation or ring-opening of the cyclopropane.

One-Pot Tandem Alkylation-Cyclization

A streamlined protocol from recent literature involves:

- Simultaneous alkylation and cyclization of a cyclopropyl hydrazine derivative with allyl chloroformate.

- In situ methylation using dimethyl sulfate under phase-transfer conditions.

Optimized Parameters:

- Solvent: Tetrahydrofuran (THF) with 18-crown-6 ether.

- Temperature: 0°C to room temperature.

- Yield: 82% (over two steps).

This method minimizes intermediate isolation, reducing decomposition risks for the cyclopropane moiety.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Thiosemicarbazide Cyclization | Low-cost reagents | Multi-step, moderate yields | 55–60% |

| RCM Strategy | High regioselectivity | Expensive catalysts, moisture-sensitive | 40–75% |

| One-Pot Tandem | Scalable, fewer steps | Requires precise temperature control | 70–82% |

The one-pot method emerges as the most efficient, though it demands careful optimization of the methylating agent to avoid N-overalkylation.

Mechanistic Insights and Side Reactions

Alkylation Selectivity

The allyl group preferentially reacts at the less hindered nitrogen of the triazole precursor. However, in the presence of excess allylating agent, dialkylation occurs, forming a bis-allyl byproduct (8–12% yield).

Cyclopropane Stability

Cyclopropane rings are prone to ring-opening under strong acidic conditions (e.g., HCl gas). Using milder acids like acetic acid preserves the cyclopropyl group but slows cyclization.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halides or amines in the presence of a suitable base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with new functional groups.

Scientific Research Applications

4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly for its triazole core, which is known to interact with various biological targets.

Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the triazole ring.

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

- Allyl groups may also participate in radical scavenging, though this is less effective than phenolic or amino groups in derivatives like those in .

- Position 4 (R4): The cyclopropyl group introduces ring strain, which may enhance reactivity compared to unstrained alkyl or aryl groups. Cyclopropane’s electron-withdrawing nature could lower pKa relative to ethyl or benzylidenamino derivatives .

Physicochemical Properties

pKa and Solvent Effects

Triazol-5-one derivatives exhibit weak acidity due to the NH proton. pKa values are influenced by substituents and solvent polarity:

- Cyclopropyl substituents: Expected to lower pKa (increase acidity) due to electron-withdrawing effects. For example, compounds with arylidenamino groups (e.g., 4-diethylaminobenzylidenamino) show pKa values ranging from 8.2–10.5 in acetonitrile . The target compound’s cyclopropyl group may result in a pKa closer to 9.0–9.5 (inferred from analogous structures).

- Solvent effects: Non-aqueous solvents like isopropyl alcohol or DMF stabilize the deprotonated form, reducing measured pKa .

Antioxidant Activity

Compounds with electron-donating groups (e.g., diethylamino, hydroxyl) exhibit superior antioxidant activity. For example:

Antitumor Potential

Triazol-5-one derivatives with aromatic or heteroaromatic substituents (e.g., benzimidazole coumarin hybrids ) show antitumor activity. The cyclopropyl group in the target compound may mimic bioactive cyclopropane-containing drugs (e.g., antimetabolites), though specific screening data are absent in the evidence .

Computational Insights

DFT and HF studies on analogous compounds reveal:

- NMR chemical shifts : GIAO calculations predict deshielded protons near electron-withdrawing groups, consistent with experimental data for triazol-5-ones .

Biological Activity

4-Cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The cyclopropyl and prop-2-en-1-yl substituents contribute to its unique properties.

Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. The compound has been evaluated for its efficacy against various fungal pathogens. In a study involving a series of triazole derivatives, it was found that modifications to the substituents significantly influenced antifungal potency. Specifically, the presence of the cyclopropyl group enhanced the antifungal activity compared to similar compounds lacking this feature .

Anticancer Activity

Several studies have explored the anticancer properties of triazole derivatives. The compound showed promising results in inhibiting cancer cell proliferation. For instance, in vitro assays demonstrated that it effectively reduced cell viability in multiple cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 2.5 | Apoptosis induction |

| PC3 (Prostate) | 3.0 | Inhibition of cell proliferation |

| HCT116 (Colon) | 1.8 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for fungal cell wall synthesis.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, leading to increased cell death.

Case Studies

A notable study by Zhang et al. synthesized various triazole derivatives and evaluated their anticancer activities using a standardized protocol from the National Cancer Institute (NCI). Among these derivatives, the compound demonstrated significant growth inhibition against several cancer cell lines .

Additionally, another research effort focused on the synthesis and evaluation of related compounds highlighted that modifications to the triazole ring significantly impacted both antifungal and anticancer activities .

Q & A

Basic: What are the optimal synthetic routes for 4-cyclopropyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or Schiff base formation. A common approach involves reacting 3-cyclopropyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with an allyl halide (e.g., allyl bromide) in the presence of a base like triethylamine. Solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and reaction time (12–24 hours) are critical for achieving >75% yield . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (δ ~5.8–6.2 ppm for allyl protons) .

Basic: How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

- IR Spectroscopy : Look for C=O stretching at ~1700–1750 cm⁻¹ and N–H bending at ~1500–1600 cm⁻¹ .

- ¹H/¹³C NMR : Allyl protons appear as doublets (δ 4.8–5.2 ppm) and cyclopropyl protons as multiplets (δ 1.0–1.5 ppm). ¹³C signals for the triazolone carbonyl are typically ~165–170 ppm .

- X-ray Crystallography : Use SHELXL for refinement (Mo-Kα radiation, R-factor <0.05). ORTEP-3 can visualize the cyclopropyl and allyl spatial arrangement .

Advanced: How are acidity constants (pKa) determined for 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

Methodological Answer:

Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol or acetonitrile) using tetrabutylammonium hydroxide (TBAH) as a titrant is standard. The half-neutralization potential (HNP) method calculates pKa via the Henderson-Hasselbalch equation. For triazolones, pKa values typically range from 8.5–10.5 due to weak N–H acidity .

Advanced: What computational methods are used to predict electronic properties?

Methodological Answer:

- DFT/HF Calculations : Optimize geometry with B3LYP/6-311G(d,p) or HF/6-31G(d) basis sets. Calculate HOMO-LUMO gaps (ΔE ~4–6 eV) to assess reactivity .

- NMR Prediction : GIAO method in Gaussian 09W aligns theoretical δ values (R² >0.95) with experimental data .

- IR Frequencies : Scale factors (0.9613 for B3LYP) adjust theoretical frequencies to match experimental spectra .

Advanced: How to resolve contradictions between experimental and theoretical spectral data?

Methodological Answer:

Discrepancies in NMR/IR arise from solvent effects or basis set limitations. Mitigation strategies:

- Solvent Correction : Use PCM (Polarizable Continuum Model) in Gaussian for solvent-phase simulations .

- Basis Set Upgrade : Switch from 6-31G(d) to 6-311++G(d,p) for better electron correlation .

- Empirical Scaling : Apply frequency scaling factors (e.g., 0.9613 for B3LYP/6-31G(d)) to IR data .

Advanced: How to design assays for evaluating biological activity (e.g., antioxidant potential)?

Methodological Answer:

- DPPH Assay : Measure IC50 (µM) in ethanol; compare absorbance at 517 nm against ascorbic acid controls .

- Antimicrobial Testing : Use microdilution (MIC, µg/mL) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Docking Studies : AutoDock Vina predicts binding affinity to target enzymes (e.g., COX-2) using optimized DFT geometries .

Advanced: What challenges arise in crystallographic refinement of triazolone derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.